molecular formula C14H14N2O B7485485 N-(3-ethylphenyl)pyridine-3-carboxamide

N-(3-ethylphenyl)pyridine-3-carboxamide

Cat. No.: B7485485
M. Wt: 226.27 g/mol
InChI Key: IYCWICNZCXTFHN-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a carboxamide group at the 3-position and an ethylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)pyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with 3-ethylphenylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(3-ethylphenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of an ethylphenyl group.

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Contains a pyrazine ring and a bromo-methylphenyl group.

    N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Features a biphenyl group and a chloropyridine ring.

Uniqueness

N-(3-ethylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group enhances its hydrophobicity and potential for interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for drug discovery and materials science.

Properties

IUPAC Name

N-(3-ethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWICNZCXTFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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